N-[3-(Dihexylamino)phenyl]acetamide
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Overview
Description
N-[3-(Dihexylamino)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dihexylamino group attached to the phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dihexylamino)phenyl]acetamide typically involves the reaction of 3-(dihexylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{N}(\text{C}6\text{H}{13})_2)\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{N}(\text{C}6\text{H}{13})_2)\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dihexylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(Dihexylamino)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Dihexylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Diethylamino)phenyl]acetamide
- N-[3-(Dimethylamino)phenyl]acetamide
- N-[3-(Hydroxymethyl)phenyl]acetamide
Uniqueness
N-[3-(Dihexylamino)phenyl]acetamide is unique due to the presence of the dihexylamino group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
73567-66-5 |
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Molecular Formula |
C20H34N2O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[3-(dihexylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H34N2O/c1-4-6-8-10-15-22(16-11-9-7-5-2)20-14-12-13-19(17-20)21-18(3)23/h12-14,17H,4-11,15-16H2,1-3H3,(H,21,23) |
InChI Key |
OQSBXCCSTGNIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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